molecular formula C14H19Cl2NO2 B5185810 2-Piperidin-1-ylethyl 4-chlorobenzoate;hydrochloride

2-Piperidin-1-ylethyl 4-chlorobenzoate;hydrochloride

Cat. No.: B5185810
M. Wt: 304.2 g/mol
InChI Key: DNLYCPVWGZSXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperidin-1-ylethyl 4-chlorobenzoate;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including medicinal products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-1-ylethyl 4-chlorobenzoate;hydrochloride typically involves the reaction of 4-chlorobenzoic acid with 2-(piperidin-1-yl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-chlorobenzoic acid} + \text{2-(piperidin-1-yl)ethanol} \rightarrow \text{2-Piperidin-1-ylethyl 4-chlorobenzoate} ]

The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure efficient conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-1-ylethyl 4-chlorobenzoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Piperidin-1-ylethyl 4-chlorobenzoate;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of various pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-Piperidin-1-ylethyl 4-chlorobenzoate;hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperidin-1-ylethyl 4-chlorobenzoate;hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities.

Properties

IUPAC Name

2-piperidin-1-ylethyl 4-chlorobenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2.ClH/c15-13-6-4-12(5-7-13)14(17)18-11-10-16-8-2-1-3-9-16;/h4-7H,1-3,8-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLYCPVWGZSXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC(=O)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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